Sialyl LewisX (sLeX) pentaose
Description
Sialyl LewisX (sLeX) pentaose (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal) is a sialylated and fucosylated oligosaccharide that serves as a critical ligand for selectin receptors (E-, P-, and L-selectin) . Its role in mediating leukocyte-endothelial adhesion underpins its involvement in inflammatory responses and cancer metastasis. Overexpression of sLeX pentaose in malignancies like colorectal cancer correlates with advanced tumor stage, lymph node metastasis, and poor prognosis . Additionally, its application in diagnostic imaging, such as targeted ultrasound microbubbles for detecting myocardial ischemia-reperfusion injury, highlights its versatility .
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glycan Compounds
Structural Comparison
The structural nuances of sLeX pentaose and related glycans dictate their biological specificity:
| Compound | Structure | Key Modifications |
|---|---|---|
| sLeX Pentaose | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal | Sialic acid (Neu5Ac) + fucose (α1-3 linkage) |
| LewisX (LeX) Hexaose | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc | Lacks sialic acid; additional galactose residue |
| sLeX Tetraose | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | Shorter backbone (tetrasaccharide) |
| LewisY (LeY) Pentaose | Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal | Dual fucosylation (α1-2 and α1-3 linkages) |
| Lewisa (Lea) Tetraose | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Fucose absent; distinct galactose linkage |
Key Insights :
Functional and Pathological Roles
Cancer Biology
- sLeX Pentaose: Overexpressed in 92–94% of colorectal cancers, with expression intensity linked to lymph node metastasis and patient survival . Serves as a ligand for endothelial selectins, facilitating hematogenous metastasis .
- LewisX: Associated with renal and bladder carcinomas (60% of cases), but its role in metastasis is less clearly tied to selectin interactions .
- LeY : Expressed in gastrointestinal and breast cancers, but primarily studied as a tumor antigen rather than a selectin ligand .
Inflammation and Immunity
- sLeX Pentaose: Binds all three selectins (E, P, L) to mediate leukocyte rolling and extravasation . Protease-resistant display on eosinophils suggests glycosphingolipid-based presentation .
- sLeX Tetraose : Shares E-selectin binding but shows weaker L-selectin interaction compared to the pentaose form .
- LeX : Implicated in developmental adhesion (e.g., chicken B-cell maturation) but lacks inflammatory selectin binding in mammals .
Diagnostics
- sLeX Pentaose : Used in ultrasound microbubbles (MBsLex) for imaging myocardial inflammation, achieving a signal intensity (VI) of 23.52 ± 1.08 in ischemic regions . Comparable efficacy to P-selectin-targeted probes (MBp) in vivo .
- LeX/LeY: Primarily utilized as immunohistochemical markers (e.g., renal cancer) without imaging applications .
Therapeutics
Preparation Methods
Strategy 1: Sequential Glycosylation
The foundational method, pioneered by Nicolaou et al., involves stepwise assembly starting from a glucosamine acceptor. Key steps include:
-
Galactosylation : A disaccharide donor (Neu5Acα2-3GalβSMe) is coupled to GlcNAcβ1-3GalβOEt, forming a tetrasaccharide intermediate.
-
Fucosylation : The tetrasaccharide undergoes α1-3 fucosylation using triflate-activated fucosyl donors, achieving >90% yield in optimized conditions.
-
Deprotection : Sequential removal of acetyl and benzyl groups via hydrogenolysis yields the final pentaose.
This strategy’s major limitation is the low reactivity of late-stage intermediates, necessitating excess donor reagents.
Strategy 2: Convergent Synthesis
Danishefsky’s convergent approach (Figure 1) combines pre-formed disaccharide modules:
-
Module A : Sialyl-galactose (Neu5Acα2-3GalβSMe)
-
Module B : Fucosyl-GlcNAc (Fucα1-3GlcNAcβOR)
Glycosylation of Module B with Module A using dimethyl(thiomethyl)sulfonium triflate (DMTST) achieves 85% yield, followed by galactose extension. This method reduces steric hindrance but requires precise orthogonal protecting groups.
Table 1: Comparison of Chemical Synthesis Strategies
*Overall yield after 9 steps.
Strategy 3: Solid-Phase Synthesis
Esposito et al. developed a resin-bound method using trichloroacetimidate donors:
-
Step 1 : GlcNAc immobilization on Wang resin via a photolabile linker.
-
Step 2 : Iterative glycosylation with sialyl-, galactosyl-, and fucosyl-imidate donors.
-
Step 3 : Cleavage and global deprotection with NaOMe/MeOH.
While purification is simplified, the overall yield (15%) remains suboptimal due to incomplete couplings.
Enzymatic Synthesis Methods
One-Pot Multienzyme Systems
The one-pot system (Figure 2) combines:
-
L-Fucokinase/GDP-fucose pyrophosphorylase (FKP) : Converts L-fucose to GDP-Fuc.
-
α1-3-Fucosyltransferase (Hpα1-3FTΔ66) : Transfers fucose to LacNAcβProN3.
-
Pyrophosphatase (PpA) : Drives equilibrium by degrading PPi.
This method achieves 70% yield in 24 hours, bypassing costly GDP-Fuc isolation.
Table 2: Enzymatic Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.5 |
| Reaction Time | 4–24 hours |
| Key Enzymes | FKP, Hpα1-3FTΔ66, PpA |
| Substrate | LacNAcβProN3, L-fucose |
Comparative Analysis of Synthesis Strategies
Yield and Scalability
Stereoselectivity
Chemical routes using thioglycosides (e.g., GalβSMe) achieve >95% α-selectivity for fucose, whereas enzymatic methods are inherently stereospecific.
Cost Considerations
Solid-phase synthesis reduces purification costs but increases reagent expenses. Enzymatic synthesis minimizes nucleotide costs but requires recombinant enzyme production.
Recent Advances and Innovations
Q & A
Q. What are the primary chemical and enzymatic synthesis strategies for sLeX pentaose, and how do they differ in efficiency?
The chemical synthesis of sLeX pentaose involves orthogonal protecting group strategies and glycosyl donor selection to achieve stereoselectivity. Four main strategies have been reported, including stepwise assembly of monosaccharide/disaccharide building blocks with variations in leaving groups (e.g., trichloroacetimidate or thioglycosides) to optimize reactivity . Enzymatic synthesis leverages glycosyltransferases (e.g., α2-3 sialyltransferases and α1-3 fucosyltransferases) for sequential sugar additions, often requiring co-factors like CMP-sialic acid. Chemical methods offer flexibility in modifying non-natural analogs, while enzymatic routes provide higher regio- and stereospecificity but depend on enzyme availability .
Q. Which structural analysis techniques are critical for validating sLeX pentaose conformation and binding interactions?
Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving sLeX pentaose’s solution-phase conformation, particularly for identifying α2-3 sialylation and α1-3 fucosylation linkages . X-ray crystallography of sLeX bound to E-selectin reveals key interactions, such as the coordination of the sialic acid carboxylate with calcium ions in the lectin domain. However, discrepancies between NMR-derived solution conformations and crystal structures (e.g., loop flexibility in E-selectin) highlight the need for complementary methods like molecular dynamics simulations .
Q. How can researchers detect and quantify sLeX pentaose expression on glycoproteins in biological samples?
Detection involves glycan release via enzymatic (e.g., PNGase F) or chemical (hydrazinolysis) methods, followed by chromatographic separation (HPLC or capillary electrophoresis) and mass spectrometry (MS) for linkage-specific identification. Lectin-based assays (e.g., using E-selectin-Fc chimeras) can selectively bind sLeX, while monoclonal antibodies (e.g., CSLEX1) enable immunohistochemical localization in tissues. Quantification requires normalization to total protein or glycan content to account for heterogeneity .
Q. What experimental models are used to study sLeX’s role in selectin-mediated leukocyte rolling?
In vitro flow chambers with immobilized E-selectin and endothelial cells under shear stress simulate leukocyte rolling. Mouse models (e.g., selectin knockout or sLeX-overexpressing transgenics) are used to assess in vivo relevance. For example, sLeX inhibition reduces leukocyte infiltration in inflammation models (e.g., rheumatoid arthritis), validated via intravital microscopy .
Advanced Research Questions
Q. How can researchers optimize sLeX pentaose synthesis yields while minimizing side products?
Yield optimization requires iterative protection/deprotection strategies. For example, temporary protecting groups (e.g., acetyl or benzyl) on hydroxyls prevent premature glycosylation. Chemoselective activation of glycosyl donors (e.g., NIS/TfOH for thioglycosides) improves coupling efficiency. Monitoring intermediates via LC-MS or TLC ensures reaction progression. Enzymatic synthesis can be enhanced by engineering glycosyltransferases for broader substrate tolerance .
Q. How do contradictions between NMR and crystallographic data on sLeX’s bioactive conformation impact drug design?
NMR studies suggest sLeX adopts a flexible conformation in solution, whereas X-ray structures show a rigid binding mode in E-selectin’s shallow pocket. To resolve this, researchers use "preorganization" strategies: designing glycomimetics (e.g., carboxylate isosteres) locked in the crystallographic conformation. Molecular modeling tools (e.g., docking and free-energy calculations) predict entropy-enthalpy trade-offs, guiding the design of high-affinity antagonists .
Q. What methodologies are employed to design sLeX-based E-selectin antagonists with improved pharmacokinetics?
Rational design involves:
- Bioactive conformation stabilization : Cyclic sLeX analogs or C-glycosides reduce entropic penalties.
- Enthalpic optimization : Introducing hydrophobic moieties (e.g., biphenyl groups) to exploit E-selectin’s secondary binding pockets enhances affinity 60-fold .
- Chemo-enzymatic synthesis : Combining chemical synthesis of core structures with enzymatic fucosylation/sialylation ensures scalability . In vitro validation includes surface plasmon resonance (SPR) for binding kinetics and leukocyte adhesion assays under flow .
Q. What emerging roles does sLeX play in microbial pathogenesis, and how can these be experimentally validated?
sLeX acts as a receptor for bacterial toxins (e.g., Streptococcus pneumoniae pneumolysin) by binding to domain 4 carbohydrate-recognition sites. Validation involves:
Q. How can researchers quantify sLeX pentaose’s diagnostic potential in cancer metastasis studies?
Tissue microarrays (TMAs) stained with anti-sLeX antibodies (e.g., HECA-452) correlate sLeX expression with metastatic potential in cancers like cholangiocarcinoma. Flow cytometry of circulating tumor cells (CTCs) quantifies sLeX levels, while MS-based glycomics identifies associated glycoproteins (e.g., CEACAM5). Orthotopic mouse models with sLeX knockdown (CRISPR/Cas9) assess metastatic suppression .
Methodological Tables
Q. Table 1: Key Techniques for sLeX Synthesis and Analysis
Q. Table 2: Common Challenges in sLeX Research
| Challenge | Solution |
|---|---|
| Low synthetic yields | Iterative protecting group optimization |
| Conformational flexibility | Preorganized glycomimetics |
| Heterogeneous expression | Normalization to total glycan content |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
